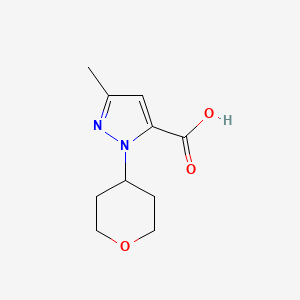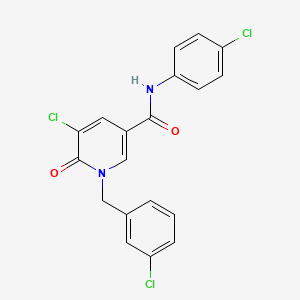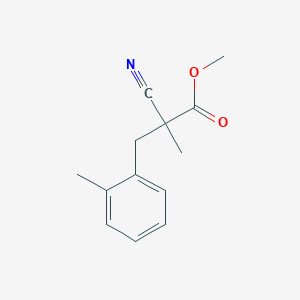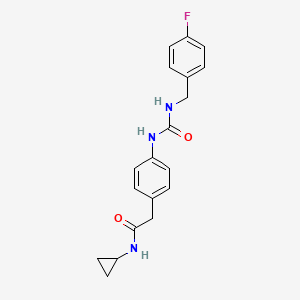
N-cyclopropyl-2-(4-(3-(4-fluorobenzyl)ureido)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pharmacological Description
The pharmacological properties of ureido-acetamides have been explored in the context of their role as non-peptide cholecystokinin-B (CCKB) receptor antagonists. Compounds such as RP 69758, RP 71483, and RP 72540 have been shown to display nanomolar affinity for CCKB receptors across various species and have demonstrated selectivity factors in excess of 200 for CCKB versus CCKA receptors. These compounds have also been found to have high affinity for gastrin binding sites in the stomach and have been effective in inhibiting gastric acid secretion induced by pentagastrin in rats. Notably, RP 69758 and RP 72540 have been observed to inhibit [3H]pCCK-8 binding in mouse brain homogenate in a dose-dependent manner after peripheral administration, although their penetration into the forebrain was relatively low. RP 71483, on the other hand, did not cross the blood-brain barrier in sufficient quantities at low doses, which could be useful for distinguishing peripheral from central effects of CCK after systemic administration .
Synthesis Analysis
The synthesis of various acetamide derivatives has been reported, with methods involving coupling reactions and the use of primary compounds such as 3-fluoro-4-cyanophenol. For instance, N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide was synthesized through a coupling reaction involving N-(8-iodoimidazo[1,2-a]pyridin-6-yl)acetamide and a specific urea derivative. Similarly, novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were synthesized using 3-fluoro-4-cyanophenol as a starting material .
Molecular Structure Analysis
The molecular structures of synthesized acetamides have been characterized using various techniques, including NMR, FT-IR, and X-ray diffraction studies. For example, the crystal structure of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide was confirmed through these methods, and theoretical calculations based on density functional theory (DFT) were consistent with the experimental results. The packing diagram of this compound revealed the presence of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces contributing to its stability .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of acetamide derivatives typically include coupling reactions and the use of reagents such as POCl3 in the case of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide. The reaction conditions and the choice of reagents are crucial for the successful synthesis of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structures. The presence of various functional groups and substituents can significantly influence properties such as solubility, melting point, and vibrational absorption bands. For instance, the vibrational properties of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide were assigned based on characteristic vibrational absorption bands, and frontier molecular orbital analysis was used to verify charge transfer interactions . Additionally, the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid were characterized, revealing the importance of non-covalent interactions such as hydrogen bonds and π–π interactions in the crystal packing .
作用機序
特性
IUPAC Name |
N-cyclopropyl-2-[4-[(4-fluorophenyl)methylcarbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-15-5-1-14(2-6-15)12-21-19(25)23-17-7-3-13(4-8-17)11-18(24)22-16-9-10-16/h1-8,16H,9-12H2,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVQZOBHCPNTCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(4-(3-(4-fluorobenzyl)ureido)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

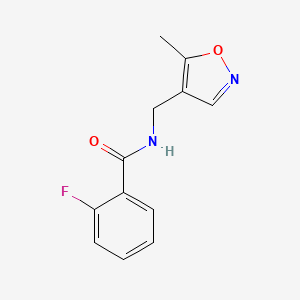
![[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate](/img/structure/B2519304.png)
![Benzo[d][1,3]dioxol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2519305.png)
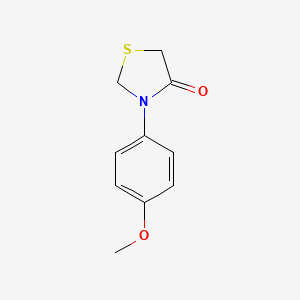

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2519310.png)
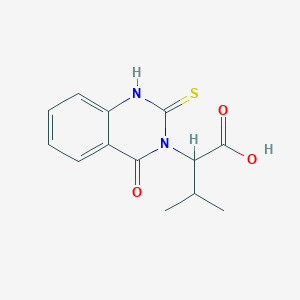



![4-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2519316.png)
